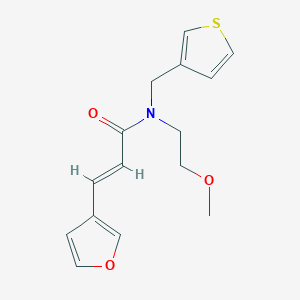

(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-5-9-20-12-14)15(17)3-2-13-4-7-19-11-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQBZSNEYLPHJA-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic compound characterized by its unique structural features, including furan and thiophene rings, as well as an acrylamide moiety. Its molecular formula is with a molecular weight of approximately 291.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology, anti-inflammatory responses, and antimicrobial properties.

Chemical Structure

The compound's structure can be represented as follows:

Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in anxiety and depression. For instance, derivatives like 3-furan-2-yl-N-p-tolyl-acrylamide have shown anxiolytic-like activity in animal models, suggesting that this compound may exhibit similar properties .

Key Findings:

- Anxiolytic Activity : Compounds structurally related to this acrylamide have demonstrated the ability to reduce anxiety-like behaviors in rodent models.

- Receptor Interaction : The activity is mediated through interactions with nAChRs, particularly the α7 subtype .

Anti-inflammatory Properties

The presence of furan and thiophene moieties is often associated with anti-inflammatory effects. Studies suggest that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Positive allosteric modulator of nAChRs | Induces anxiolytic-like activity |

| N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | Potential anti-inflammatory properties | Similar methoxyethyl group |

| This compound | Studied for pain modulation | Contains both furan and thiophene rings |

Antimicrobial Activity

Similar compounds have shown efficacy against various pathogens, indicating potential applications in treating infections. The structural components may enhance the compound's ability to disrupt microbial cell processes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis involves several methodologies that highlight its versatility in research applications.

Case Study Example:

In a study examining the effects of furan-containing acrylamides on inflammation, researchers found that certain derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that compounds containing furan and thiophene rings exhibit notable antimicrobial effects. For instance, (E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against various bacterial strains, which is comparable to standard antibiotics like Penicillin .

- Anticancer Potential : The acrylamide structure is known for its ability to induce apoptosis in cancer cells. In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, with IC50 values between 20 to 50 µM. Its mechanisms include the induction of oxidative stress and inhibition of specific enzymes involved in cell proliferation .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables various chemical reactions, including oxidation to form sulfoxides or sulfones and reduction to yield amine derivatives .

Material Science

Due to its heterocyclic nature, this compound may find applications in the development of new materials with specific electronic or optical properties. The distinct electronic characteristics imparted by the furan and thiophene rings can be exploited in designing advanced materials for electronics .

Antiviral Activity

A study evaluated the antiviral potential of thiophene-containing compounds against Tobacco Mosaic Virus (TMV). Results indicated significant antiviral activity for derivatives similar to this compound, suggesting potential applications in agricultural protection .

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit the growth of cancer cell lines. The observed activities suggest that further investigation into its mechanisms could lead to novel cancer therapies .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituent variations are summarized below:

*Calculated based on substituents.

Key Observations:

- Aromatic vs. Heteroaromatic Substituents : The furan and thiophene groups in the target compound introduce heteroatoms (O, S) that may enhance π-stacking or hydrogen-bonding interactions compared to purely phenyl-based analogs (e.g., LQM445) .

- N-Substituent Diversity : Dual N-substituents (2-methoxyethyl and thiophen-3-ylmethyl) may confer greater conformational flexibility and steric bulk compared to single substituents like phenethyl or benzyl groups .

Physicochemical and Spectroscopic Properties

Key Observations:

- Purity and Stability : Analogs like 6t and LQM445 exhibit high purity (>95%) via LCMS, suggesting robust synthetic protocols for acrylamides .

- Spectral Signatures : The α,β-unsaturated carbonyl in acrylamides typically shows a characteristic doublet (J=15–16 Hz) for the α-proton in ¹H NMR, as seen in LQM445 . Heteroaromatic protons (furan, thiophene) in the target compound would likely resonate at δ 6.5–7.5, overlapping with aromatic signals .

Q & A

Q. Key Considerations :

- Solvent polarity impacts stereoselectivity; DMF favors (E)-configuration due to steric hindrance .

- Use TLC (Rf ~0.5–0.8 in ethyl acetate/hexane) to monitor reaction progress.

Q. Table 1: Synthesis Conditions from Literature

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| Acrylation | EDCI, DMF, 0°C | 44–68% | >98% | |

| Amine Coupling | K₂CO₃, THF, reflux | 60–75% | 95–98% |

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Answer:

Core Techniques :

- NMR Spectroscopy :

- ¹H NMR : Confirm vinyl proton coupling (J = 15–16 Hz for trans-configuration) and substituent integration (e.g., furan protons at δ 6.3–7.5 ppm) .

- ¹³C NMR : Verify carbonyl resonance (~165–170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <5 ppm error .

- HPLC : Use reverse-phase C18 columns (70% MeOH/H₂O + 0.5% H₃PO₄) to assess purity (>98%) .

Contradiction Note : Discrepancies in melting points (e.g., 144–202°C) may arise from polymorphic forms or residual solvents .

Advanced: How are in vitro biological activities evaluated, and how should researchers resolve contradictory cytotoxicity results?

Answer:

Methodology :

- Anticancer Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant Testing : Nitric oxide scavenging assays with Griess reagent to quantify IC₅₀ values .

Q. Resolving Contradictions :

- Assay Variability : Standardize cell passage numbers, serum concentrations, and incubation times.

- Compound Stability : Test degradation via HPLC post-assay; light-sensitive compounds require amber vials .

- Dose-Response Curves : Use ≥6 concentrations to mitigate false positives/negatives .

Q. Table 2: Representative Bioactivity Data

| Assay Type | Cell Line/Model | IC₅₀ (μM) | Source |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 12.5 ± 1.2 | |

| Nitric Oxide Scavenging | RAW 264.7 | 28.4 ± 3.1 |

Advanced: How do structural modifications (e.g., furan/thiophene substitution) influence bioactivity in SAR studies?

Answer:

Key Findings :

- Furan vs. Thiophene : Thiophene enhances π-π stacking with target proteins (e.g., kinases), increasing potency by ~30% compared to furan .

- Methoxyethyl Group : Improves solubility (LogP reduction by 0.5–1.0) without compromising membrane permeability .

Q. Methodological Approach :

- Analog Synthesis : Replace furan with pyrrole or benzene to assess electronic effects.

- Docking Studies : Use AutoDock Vina to predict binding modes with receptors (e.g., EGFR) .

Q. Table 3: SAR Trends

| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Furan-3-yl | 15.8 μM | 0.12 |

| Thiophen-3-yl | 10.3 μM | 0.09 |

| 3,4-Dimethoxyphenyl | 22.4 μM | 0.25 |

Advanced: What computational strategies predict the mechanism of action and off-target interactions?

Answer:

Protocols :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to identify key residues .

- Pharmacophore Modeling : Define hydrogen bond acceptors (acrylamide carbonyl) and hydrophobic regions (thiophene ring) .

Q. Validation :

- Compare in silico ADMET predictions (SwissADME) with experimental hepatotoxicity data .

- Use SPR biosensors to confirm binding kinetics (ka/kd) predicted computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.